molecular formula C18H15NO2 B458935 3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid CAS No. 436089-38-2

3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid

Cat. No. B458935
CAS RN: 436089-38-2
M. Wt: 277.3g/mol
InChI Key: OKDJCOLKKGLQPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,6-Dimethyl-2-phenylquinoline-4-carboxylic acid” is a compound used for proteomics research . It has a molecular formula of C18H15NO2 and a molecular weight of 277.32 .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a related compound, 2-Phenylquinoline-4-carboxylic acid, has been synthesized for the development of anticancer drugs . The 2-substituted phenylquinoline-4-carboxylic acid group was introduced to the cap moiety of Histone Deacetylase (HDAC) inhibitors .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline ring with two methyl groups at positions 3 and 6, a phenyl group at position 2, and a carboxylic acid group at position 4 .


Physical And Chemical Properties Analysis

The molecular formula of “this compound” is C18H15NO2, and it has a molecular weight of 277.32 .

Scientific Research Applications

Carboxylic Acids in Drug Development

Carboxylic acids, including quinoline derivatives, play a crucial role in medicinal chemistry, serving as building blocks for drug development. They are involved in the synthesis of compounds with a wide range of therapeutic properties, including psychotropic activity (I. I. Semina et al., 2016). The structural versatility of carboxylic acids allows for the creation of compounds targeting various biological pathways, offering potential treatments for conditions such as depression, anxiety, and neurodegenerative diseases.

Antioxidant and Anticancer Properties

Compounds derived from cinnamic acid, a structurally related carboxylic acid, have been extensively studied for their anticancer potentials. Their mechanisms include modulating signaling pathways, inducing apoptosis in cancer cells, and acting as antioxidants (P. De et al., 2011). The research demonstrates the importance of carboxylic acid derivatives in developing treatments for cancer, leveraging their ability to interfere with cancer cell proliferation and survival.

Enzyme Inhibition for Industrial Applications

Carboxylic acids have been explored for their role in enzyme inhibition, impacting various industrial and biotechnological processes. Understanding the inhibition mechanisms of carboxylic acids can lead to the development of more efficient biocatalysts and the optimization of fermentation processes, essential for producing bio-renewable chemicals (L. Jarboe et al., 2013).

Organic Electronics and OLED Materials

The structural manipulation of carboxylic acid derivatives has led to advancements in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). Research in this area focuses on creating novel materials with enhanced light-emitting properties and stability, contributing to the development of more efficient and durable OLED devices (B. Squeo et al., 2020).

Environmental Remediation

Carboxylic acids and their derivatives are also investigated for their potential in environmental remediation, particularly in the degradation of organic pollutants. Advanced oxidation processes utilizing carboxylic acids can lead to the breakdown of recalcitrant compounds in wastewater, offering a path towards cleaner and safer water resources (Mohammad Qutob et al., 2022).

properties

IUPAC Name

3,6-dimethyl-2-phenylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-11-8-9-15-14(10-11)16(18(20)21)12(2)17(19-15)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDJCOLKKGLQPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C(=C2C(=O)O)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.